
1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reaction was best occurred in DMF. An acyl nucleophilic reaction in the second step between ethyl 1-(4-chlorobenzyl)-1H-indol-3-carboxylate (2) with hydrazine was smooth under refluxing conditions in EtOH to give a hydrazide (3) in a quantitative yield .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been reported . The Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as that of the mass spectral data, were used as the appropriate characterization techniques for the chemical structures of all newly synthesized compounds .Chemical Reactions Analysis
The chemical reactions analysis of similar compounds has been reported . The reaction was best occurred in DMF. An acyl nucleophilic reaction in the second step between ethyl 1-(4-chlorobenzyl)-1H-indol-3-carboxylate (2) with hydrazine was smooth under refluxing conditions in EtOH to give a hydrazide (3) in a quantitative yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . The molecular formula is C11H15ClN2, the average mass is 210.703 Da, and the monoisotopic mass is 210.092377 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
1-(4-Chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is part of a broader class of chemical compounds known for their utility in the synthesis of various derivatives with potential biological activities. For instance, compounds synthesized from similar structures have been found to possess antimicrobial activities, comparable to well-known drugs like Ampicillin (Mohamed, Youssef, Amr, & Kotb, 2008). Additionally, these compounds have been utilized in the development of new series of 1,4-dihydropyridines, which showed significant antibacterial and antioxidant activities (Ghorbani‐Vaghei et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Structurally related compounds, such as those derived from adamantane-1-carbohydrazide, have shown promising antimicrobial and anti-inflammatory properties. These compounds were tested against a range of Gram-positive and Gram-negative bacteria as well as the yeast-like pathogenic fungus Candida albicans, displaying good to moderate activities (Kadi et al., 2007). Such findings suggest the potential of 1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide and its derivatives in contributing to the development of new antimicrobial and anti-inflammatory agents.
Molecular Structure and Interactions
Research on related compounds has provided insights into the molecular structure and interactions critical for biological activity. Studies on oxazolidinecarbohydrazides, for instance, have revealed weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, which are crucial for the stability and reactivity of these compounds (Nogueira et al., 2015). Understanding these molecular interactions is key to designing compounds with optimized pharmacological properties.
Broader Chemical Applications
The broader class of compounds to which 1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide belongs has been explored for a variety of chemical applications beyond biological activity. For example, research has delved into the synthesis and characterization of N′2,N′6-Bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives, demonstrating the versatility of this chemical framework in generating structurally diverse compounds (Li et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-(cyclopropanecarbonyl)-6-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-6-1-11(2-7-14)9-21-10-13(5-8-15(21)22)17(24)20-19-16(23)12-3-4-12/h1-2,5-8,10,12H,3-4,9H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPNFBFWVYJJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



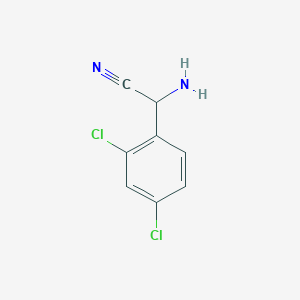
![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)
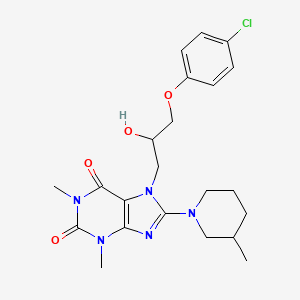
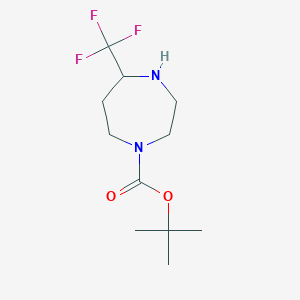
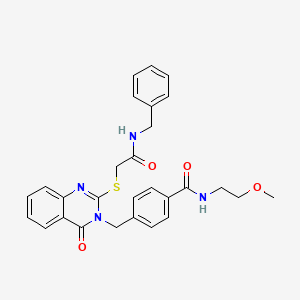
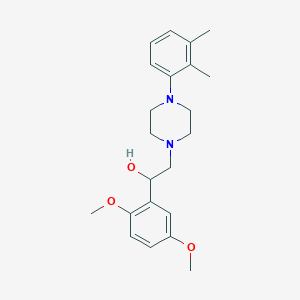
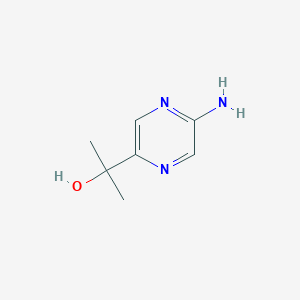

![Methyl (E)-4-[2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2601105.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2601106.png)
![2-methyl-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2601108.png)
![(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2601109.png)